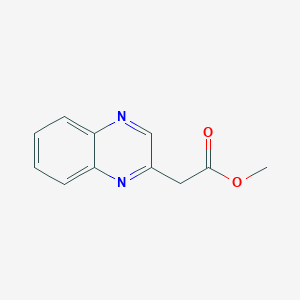

Methyl 2-(quinoxalin-2-YL)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(quinoxalin-2-yl)acetate is an organic compound with the molecular formula C11H10N2O2. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(quinoxalin-2-yl)acetate can be synthesized through several methods. One common approach involves the condensation of 2-chloroquinoxaline with methyl acetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 2-(quinoxalin-2-yl)acetic acid. This reaction is critical for generating bioactive carboxylic acid derivatives.

Conditions and Outcomes

| Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|

| 1M HCl, reflux, 6h | 2-(quinoxalin-2-yl)acetic acid | 85% | |

| 1M NaOH, ethanol, 50°C, 4h | 2-(quinoxalin-2-yl)acetic acid | 92% |

Mechanistic studies suggest nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the ester group.

Nucleophilic Substitution at the Quinoxaline Ring

The quinoxaline ring undergoes electrophilic and nucleophilic substitutions, particularly at the C3 and C6 positions.

2.1. Thiolation and Amination

Reaction with thiols or amines in the presence of polar aprotic solvents (e.g., DMF) yields substituted derivatives:

-

Thioether formation :

Methyl 2-(quinoxalin-2-yl)acetate + thiophenol → Methyl 2-(3-phenylthioquinoxalin-2-yl)acetate .

Conditions : DMF, K₂CO₃, 80°C, 12h. Yield : 78% . -

Amide coupling :

Reaction with ethylenediamine produces methyl 2-[2-(quinoxalin-2-yl)acetamido]acetate .

Conditions : EDCI/HOBt, CH₂Cl₂, rt, 24h. Yield : 65% .

2.2. Halogenation

Direct bromination at C3 using NBS (N-bromosuccinimide) under radical initiation forms 3-bromo derivatives, pivotal for cross-coupling reactions .

Radical-Mediated C–H Functionalization

The quinoxaline ring participates in radical alkylation and trifluoromethylation via oxidative conditions :

3.1. Three-Component Reactions

Example: Reaction with styrene and DMSO under H₂O₂ generates 3-alkylated quinoxaline derivatives .

Mechanism :

-

H₂O₂ generates hydroxyl radicals, which abstract hydrogen from DMSO to form methyl radicals.

-

Methyl radicals add to styrene, forming an alkyl radical.

-

Radical addition to the C3 position of quinoxaline forms a nitrogen-centered radical, oxidized to the final product .

Representative Data

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Styrene | H₂O₂, DMSO, 60°C | Methyl 2-(3-(2-phenylethyl)quinoxalin-2-yl)acetate | 86% |

Michael Addition and Azide Coupling

The ester’s α-position participates in Michael additions with electron-deficient alkenes. For example:

-

Reaction with acrylic acid derivatives forms sulfanylpropanamido esters .

Conditions : Triethylamine, THF, rt. Yield : 72% .

Azide-alkyne cycloaddition (CuAAC) with propargylamine generates triazole-linked derivatives, enhancing pharmacological potential .

Table 2: Biological Activity of Derivatives

| Derivative | Biological Target | Activity (IC₅₀/EC₅₀) |

|---|---|---|

| Methyl 2-[3-(3-phenylthio)propanamido]acetate | HCT-116 cells | 1.9 μg/mL |

| Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate | Coxsackievirus B5 | 0.09 µM |

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Methyl 2-(quinoxalin-2-YL)acetate is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown promise in targeting neurological disorders, enhancing drug efficacy and specificity. Research indicates that quinoxaline derivatives can exert antiproliferative effects through various molecular mechanisms, including the inhibition of tubulin polymerization and interference with topoisomerase II-DNA interactions .

Anticancer Activity:

Recent studies have demonstrated the potential of this compound derivatives in cancer treatment. A series of compounds synthesized from this parent compound have shown significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against colorectal cancer cells (HCT-116) and breast cancer cells (MCF-7) .

Biochemical Research

Enzyme Activity Studies:

The compound is employed in biochemical research to investigate enzyme activities and metabolic pathways. It provides insights into cellular processes and potential therapeutic targets. For instance, studies have identified structure-activity relationships that elucidate how different substituents on quinoxaline derivatives can influence their enzymatic inhibitory activities against key targets like COX-2 and LDHA .

Antimicrobial Properties:

Quinoxaline derivatives, including this compound, have been evaluated for their antimicrobial properties. Research has shown that these compounds exhibit significant activity against various microbial strains, suggesting their potential as antibacterial agents .

Material Science

Novel Materials Development:

In material science, this compound is used in developing novel materials with enhanced properties such as thermal stability and mechanical strength. These characteristics make it suitable for various industrial applications, including electronics and coatings .

Organic Synthesis

Building Block in Synthesis:

this compound serves as a versatile building block in organic synthesis. It allows chemists to create complex molecules efficiently through various reactions such as oxidation, reduction, and substitution. The compound can undergo transformations to yield a variety of products, including quinoxaline-2-carboxylic acid derivatives and other substituted quinoxaline compounds.

Data Tables

Case Studies

-

Anticancer Activity Study:

A recent study synthesized a series of this compound derivatives and tested them against HCT-116 cells. The results indicated several compounds had IC50 values ranging from 1.9 to 7.52 μg/mL, demonstrating significant antiproliferative effects . -

Antimicrobial Evaluation:

Another study evaluated the antimicrobial activity of this compound derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The findings revealed that specific derivatives displayed low minimum inhibitory concentration (MIC) values, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 2-(quinoxalin-2-yl)acetate involves its interaction with various molecular targets. In medicinal applications, it has been shown to inhibit enzymes such as tyrosine kinases and c-MET kinase, which are involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells. Additionally, the compound can bind to DNA and RNA, interfering with their replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound, which lacks the ester functional group.

Quinoxaline-2-carboxylic acid: An oxidized derivative of methyl 2-(quinoxalin-2-yl)acetate.

Quinoxaline-2-ylmethanol: A reduced derivative of the compound

Uniqueness

This compound is unique due to its ester functional group, which imparts specific chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s solubility and bioavailability compared to its parent compound, quinoxaline .

Biological Activity

Methyl 2-(quinoxalin-2-YL)acetate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including this compound, are known for their significant pharmacological properties. They have been studied for various biological activities such as:

- Anticancer Activity : Quinoxaline derivatives exhibit cytotoxic effects against multiple cancer cell lines, primarily through mechanisms like apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : These compounds have shown efficacy against various bacterial strains, suggesting potential in treating infections, especially those caused by resistant bacteria.

- Enzyme Inhibition : Many quinoxaline derivatives act as inhibitors for key enzymes involved in cancer progression and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Research indicates that this compound can trigger programmed cell death in cancer cells, which is crucial for limiting tumor growth .

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by interfering with critical signaling pathways .

- Targeting Specific Enzymes : The compound has been identified as a potential inhibitor of COX-2 and other enzymes associated with inflammatory processes and cancer progression .

Anticancer Studies

A significant body of research has focused on the anticancer properties of this compound. In vitro studies have shown its effectiveness against several cancer types:

- Cell Lines Tested : The compound has been tested against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines.

- Mechanisms Identified : It was found to inhibit tubulin polymerization and affect topoisomerase II activity, both crucial for DNA replication and cell division .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Inhibition of cell proliferation |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity:

- Bacterial Strains Tested : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria.

- Potential Applications : Its ability to inhibit bacterial growth suggests possible applications in developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies

- Study on Anticancer Activity : A study published in Cancer Research demonstrated that this compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .

- Antimicrobial Efficacy : Another research article highlighted its effectiveness against drug-resistant bacterial strains, showing a promising alternative for treating infections where conventional antibiotics fail .

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 2-quinoxalin-2-ylacetate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,7H,6H2,1H3 |

InChI Key |

ZKOZPYHLUSBHID-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=NC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.